molecular formula C18H14ClFN6O B10945706 2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B10945706
M. Wt: 384.8 g/mol
InChI Key: AUQRJTXKGYGYQR-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a complex organic compound that features a benzotriazole moiety linked to a pyrazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The benzotriazole and pyrazole intermediates are then coupled using an appropriate linker, such as an acetamide group, under conditions that may involve the use of coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of any nitro groups present.

    Substitution: Substituted derivatives where the chloro or fluoro groups are replaced by nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Due to its structural complexity, it can be a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde: Similar in having a benzotriazole moiety but differs in the presence of a quinoline ring.

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Shares the benzotriazole structure but has a phenol group instead of a pyrazole ring.

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide lies in its combination of a benzotriazole and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various applications.

Properties

Molecular Formula

C18H14ClFN6O

Molecular Weight

384.8 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H14ClFN6O/c19-14-9-13(20)6-5-12(14)10-25-8-7-17(23-25)21-18(27)11-26-16-4-2-1-3-15(16)22-24-26/h1-9H,10-11H2,(H,21,23,27)

InChI Key

AUQRJTXKGYGYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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